molecular formula C16H17N3O B10995911 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide

Cat. No.: B10995911
M. Wt: 267.33 g/mol
InChI Key: ISMXSMSCYLGFNR-UHFFFAOYSA-N
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Description

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide is a complex organic compound that features both indole and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the indole and pyrrole precursors, followed by their coupling through amide bond formation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of automated reactors, continuous flow systems, and advanced purification methods such as chromatography and crystallization to achieve the desired product at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but they often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-pyrrole: This compound shares the pyrrole moiety and is used in similar chemical reactions and applications.

    1H-indole-3-carboxamide: This compound shares the indole moiety and is also investigated for its biological activities and potential therapeutic applications.

Uniqueness

1-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-indole-3-carboxamide is unique due to its combined indole and pyrrole structures, which confer distinct chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.

Properties

Molecular Formula

C16H17N3O

Molecular Weight

267.33 g/mol

IUPAC Name

1-methyl-N-[(1-methylpyrrol-2-yl)methyl]indole-3-carboxamide

InChI

InChI=1S/C16H17N3O/c1-18-9-5-6-12(18)10-17-16(20)14-11-19(2)15-8-4-3-7-13(14)15/h3-9,11H,10H2,1-2H3,(H,17,20)

InChI Key

ISMXSMSCYLGFNR-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC=C1CNC(=O)C2=CN(C3=CC=CC=C32)C

Origin of Product

United States

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